molecular formula C20H22N2O3 B2565845 Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 941944-97-4

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2565845
CAS No.: 941944-97-4
M. Wt: 338.407
InChI Key: WVOBACFZDYKQAA-UHFFFAOYSA-N
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Description

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic chemical compound designed for research applications. It belongs to the 1,2,3,4-tetrahydroquinoline class of molecules, which are recognized for their significant potential in medicinal chemistry and drug discovery . Structurally related tetrahydroquinoline derivatives have been investigated as potent and selective allosteric modulators of Free Fatty Acid Receptor 3 (FFA3 or GPR41), a G protein-coupled receptor implicated in metabolic and inflammatory diseases . The core tetrahydroisoquinoline scaffold is also a privileged structure found in compounds with a range of pharmacological activities, including contractile effects on smooth muscle, and has served as a key synthetic intermediate for approved pharmaceuticals like the antimuscarinic agent solifenacin . This carbamate derivative is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate the function of target receptors and develop novel therapeutic agents. The product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBACFZDYKQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves a multi-step process:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Isobutyrylation: The tetrahydroquinoline core is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent .

Comparison with Similar Compounds

Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

  • Key Difference : Replaces the phenyl carbamate group with a benzyl carbamate.
  • However, the phenyl group in the target compound may favor π-π stacking interactions in crystalline states, as observed in hydrogen-bonding studies of carbamates .
  • Synthesis: Limited data, but analogous carbamate syntheses (e.g., methyl carbamates) involve coupling agents like ClCO₂Me and bases such as Et₃N under ambient conditions .

Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate (1a)

  • Key Difference: Features a methyl carbamate and a dihydroxyphenylpropyl chain instead of the tetrahydroquinoline core.
  • Spectroscopic Data : IR shows N–H stretches at 3409–3303 cm⁻¹, consistent with carbamate NH groups . HRMS data (e.g., m/z 322.1108) provide benchmarks for molecular mass validation in related compounds.

(1-Methylethyl)carbamic Acid-d7 Phenyl Ester

  • Key Difference : Deuterated isopropyl carbamate with isotopic substitution.
  • Implications : Deuterium incorporation can alter metabolic stability and pharmacokinetics. This highlights the role of substituent modifications in tuning drug-like properties, though the target compound’s isobutyryl group may confer distinct steric and electronic effects .

Hydrogen Bonding and Crystallography

Carbamates exhibit directional hydrogen bonding, influencing crystallization and stability. For example:

  • Phenyl carbamates : Likely form N–H···O hydrogen bonds between carbamate groups and acceptors (e.g., carbonyls or sulfonyls).
  • Benzyl carbamates : Additional C–H···π interactions may arise from benzyl aromaticity.

Studies on hydrogen-bonding patterns in molecular crystals suggest that substituent choice (phenyl vs. benzyl) can dictate supramolecular assembly, affecting solubility and melting points .

Biological Activity

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyryl group and a carbamate functional group. Its molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2}. The unique combination of these functional groups may enhance its pharmacological profile compared to other related compounds.

Property Details
Molecular Formula C17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molecular Weight 288.36 g/mol
Functional Groups Tetrahydroquinoline, Isobutyryl, Carbamate

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs to tetrahydroquinolines exhibit notable antioxidant properties. In vitro studies have shown that derivatives of tetrahydroquinoline can scavenge free radicals effectively. The potential antioxidant activity of this compound could be attributed to the presence of the phenyl and carbamate groups, which may stabilize free radicals through electron donation.

2. Neuroprotective Effects

Tetrahydroquinoline derivatives are recognized for their neuroprotective properties. Studies suggest that such compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.

3. Antiplatelet Activity

Similar compounds have been evaluated for their antiplatelet effects. For instance, certain tetrahydroquinoline derivatives displayed significant inhibition of platelet aggregation induced by arachidonic acid (AA). This suggests that this compound may also possess antiplatelet activity, potentially offering therapeutic benefits in cardiovascular diseases.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in a model of oxidative stress-induced neuronal injury. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability through antioxidant mechanisms.

Case Study 2: Antiplatelet Activity

Another study focused on the antiplatelet properties of tetrahydroquinoline derivatives. The findings revealed that certain analogs exhibited up to 16-fold greater antiplatelet activity compared to standard treatments like aspirin. This highlights the potential for this compound to serve as a lead compound in developing new antiplatelet agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The compound may donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Receptor Modulation: It may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing signaling pathways involved in mood regulation and neuroprotection.
  • Inhibition of Platelet Activation: By interfering with cyclooxygenase pathways or directly inhibiting platelet aggregation processes.

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